
Levodopa
Vue d'ensemble
Description
Ces efflorescences se produisent principalement dans le golfe du Mexique et le long de la côte est sud des États-Unis . La brévétoxine B se lie aux canaux sodiques dépendants du voltage dans les cellules nerveuses, entraînant une activation persistante et une perturbation des processus neurologiques normaux . Ce composé est responsable de l'intoxication neurotoxique par les mollusques chez l'homme, caractérisée par des symptômes tels que des nausées, des vomissements et des troubles neurologiques .
Méthodes De Préparation
La brévétoxine B est produite naturellement par Karenia brevis par l'intermédiaire d'une voie biosynthétique complexe impliquant la synthèse de polycétides . La voie de synthèse de la brévétoxine B a été obtenue pour la première fois par K. C. Nicolaou et ses collègues en 1995, impliquant 123 étapes avec un rendement moyen de 91 % par étape . Cette synthèse a ensuite été optimisée à 90 étapes avec un rendement moyen de 93 % par étape . La production industrielle de brévétoxine B n'est pas courante en raison de sa structure complexe et de la disponibilité de sources naturelles .
Analyse Des Réactions Chimiques
La brévétoxine B subit diverses réactions chimiques, notamment l'oxydation, la réduction, l'hydrolyse et la conjugaison . Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium et les agents réducteurs comme le borohydrure de sodium . Les principaux produits formés à partir de ces réactions sont divers métabolites, tels que la brévétoxine B1 et la brévétoxine B3 . Ces métabolites ont été identifiés et caractérisés structurellement dans les mollusques et autres organismes marins .
Applications de la recherche scientifique
La brévétoxine B a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine. En chimie, elle est utilisée comme composé modèle pour l'étude des structures polyéthers complexes et de leur synthèse . En biologie, la brévétoxine B est utilisée pour étudier les effets des neurotoxines sur la santé marine et humaine . En médecine, elle est utilisée pour étudier les mécanismes de l'intoxication neurotoxique par les mollusques et pour développer des méthodes de détection des brévétoxines dans les produits de la mer . De plus, la brévétoxine B est utilisée en sciences de l'environnement pour surveiller et gérer les efflorescences algales nuisibles .
Mécanisme d'action
La brévétoxine B exerce ses effets en se liant aux canaux sodiques dépendants du voltage dans les cellules nerveuses, entraînant une activation persistante et une perturbation des processus neurologiques normaux . Cette liaison provoque un influx d'ions sodium, entraînant une dépolarisation et des potentiels d'action prolongés . Les cibles moléculaires de la brévétoxine B comprennent les cellules neuronales, musculaires et cardiaques . Les voies impliquées dans son mécanisme d'action sont principalement liées à la régulation des canaux ioniques sodium et aux effets subséquents sur l'excitabilité cellulaire .
Applications De Recherche Scientifique
Therapeutic Applications in Parkinson's Disease
Primary Use
Levodopa is the most effective medication for managing motor symptoms associated with Parkinson's disease, particularly bradykinesia and rigidity. It is often combined with carbidopa to enhance its bioavailability and reduce peripheral side effects. The combination allows more this compound to cross the blood-brain barrier, where it is converted into dopamine .
Efficacy
Clinical studies have demonstrated that this compound significantly improves the quality of life for individuals with idiopathic Parkinson's disease. It is typically prescribed when other antiparkinsonian drugs become less effective . The drug has been shown to provide substantial symptomatic relief, although its effectiveness can vary depending on the specific symptoms being treated. For instance, while it effectively alleviates bradykinesia, its impact on tremors is less pronounced .
Case Studies Highlighting this compound's Impact
-
Case Study A: Motor Fluctuations
A 75-year-old male patient with a 14-year history of Parkinson's disease experienced significant motor fluctuations despite high doses of this compound-carbidopa. Adjustments to his medication regimen included reducing this compound dosage and introducing entacapone, which improved his symptoms and reduced dyskinesia . -
Case Study B: Long-Term Management
Another case involved a 65-year-old man whose symptoms included tremors and rigidity affecting daily activities. After five years on this compound therapy, he faced challenges such as severe motor fluctuations. Modifications to his treatment plan led to better management of his symptoms .
Off-Label Uses
This compound has also been explored for off-label applications:
- Restless Leg Syndrome: Some studies suggest that this compound can be effective in treating patients with intermittent restless leg syndrome who do not require daily therapy .
- Other Neurological Disorders: Research indicates potential benefits in cases of post-encephalitic parkinsonism and symptomatic parkinsonism due to carbon monoxide intoxication .
Recent Research Insights
Recent studies have investigated the long-term effects of this compound on disease progression:
- A multi-center clinical trial suggested that this compound may not only alleviate symptoms but could also slow the progression of Parkinson's disease .
- The ELLDOPA trial examined whether early initiation of this compound treatment impacts long-term outcomes, indicating potential benefits without accelerating disease progression .
Summary Table of this compound Applications
Application | Description | Evidence Level |
---|---|---|
Parkinson's Disease | Main therapeutic use; improves motor symptoms such as bradykinesia | High |
Restless Leg Syndrome | Off-label use; effective for intermittent cases | Moderate |
Post-Encephalitic Parkinsonism | Effective in managing symptoms following encephalitis | Moderate |
Symptomatic Parkinsonism | Useful for parkinsonism due to carbon monoxide intoxication | Moderate |
Mécanisme D'action
Brevetoxin B exerts its effects by binding to voltage-gated sodium channels in nerve cells, leading to persistent activation and disruption of normal neurological processes . This binding causes an influx of sodium ions, resulting in depolarization and prolonged action potentials . The molecular targets of brevetoxin B include neuronal, muscle, and cardiac cells . The pathways involved in its mechanism of action are primarily related to the regulation of sodium ion channels and the subsequent effects on cellular excitability .
Comparaison Avec Des Composés Similaires
La brévétoxine B fait partie d'une famille de brévétoxines, qui comprend d'autres composés similaires tels que la brévétoxine A, la brévétoxine B1, la brévétoxine B2 et la brévétoxine B3 . Ces composés partagent un squelette polyéther commun mais diffèrent par leurs caractéristiques structurelles et leurs propriétés toxicologiques spécifiques . La brévétoxine B est unique en raison de son affinité de liaison spécifique aux canaux sodiques dépendants du voltage et de ses effets neurotoxiques puissants . Comparée à d'autres brévétoxines, la brévétoxine B est l'un des composés les plus étudiés et les mieux caractérisés de cette famille .
Activité Biologique
Levodopa (L-3,4-dihydroxyphenylalanine, or L-DOPA) is a naturally occurring amino acid and a precursor to dopamine, primarily used in the treatment of Parkinson's disease (PD). Its biological activity extends beyond mere dopaminergic effects, engaging various biochemical pathways and interactions within the body. This article delves into the multifaceted biological activities of this compound, highlighting its pharmacological properties, metabolic pathways, and implications for therapeutic efficacy.
This compound is primarily converted to dopamine in the brain by the enzyme aromatic L-amino acid decarboxylase (AADC). This conversion is crucial for alleviating the motor symptoms associated with Parkinson's disease. However, this compound also undergoes significant metabolism outside the central nervous system, particularly in the gut.
Gut Microbiota Interaction
Recent studies have shown that gut bacteria, specifically Enterococcus faecalis, can metabolize this compound into dopamine before it reaches the brain. This microbial metabolism can reduce the bioavailability of this compound, leading to diminished therapeutic effects. Research indicates that interventions targeting gut microbial metabolism could enhance this compound's efficacy. For instance, the compound Mito-honokiol has been shown to inhibit this gut bacterial metabolism, thus increasing this compound's availability for conversion to dopamine in the brain .
Pharmacological Properties
This compound exhibits several pharmacological actions beyond its role as a dopamine precursor:
- Nonenzymatic Conversion : this compound can nonenzymatically convert to 2,4,5-trihydroxyphenylalanine (TOPA), which has excitotoxic properties at glutamate receptors. This mechanism suggests that this compound may influence neuronal activity through pathways independent of dopaminergic signaling .
- Neuroprotective Effects : Some studies suggest that this compound may exert neuroprotective effects by modulating various neurochemical pathways. For example, it has been implicated in reducing neuronal damage in ischemic conditions .
Clinical Implications and Case Studies
The clinical use of this compound is well-documented; however, its effectiveness can be compromised by factors such as gastrointestinal metabolism and fluctuations in plasma levels. A notable case study involved a patient experiencing severe motor fluctuations despite optimal dosing. Investigations revealed high levels of gut-derived dopamine due to microbial metabolism of this compound, which was subsequently managed through dietary adjustments and antibiotic therapy targeting specific gut bacteria .
Table 1: Pharmacokinetics of this compound
Parameter | Value |
---|---|
Bioavailability | 25% - 30% |
Peak Plasma Concentration | 0.5 - 2 hours |
Half-Life | 1 - 3 hours |
Metabolism | Gut microbiota & liver |
Table 2: Effects of Mito-honokiol on this compound Metabolism
Treatment Condition | This compound Consumption Inhibition (%) | Dopamine Formation Inhibition (%) |
---|---|---|
Control | 0 | 0 |
Mito-honokiol (3 µM) | 71% | 68% |
Mito-honokiol (2.5 µM) | 50% | 50% |
Future Directions in Research
Ongoing research is exploring novel formulations and adjuvants to enhance this compound's therapeutic profile. The development of continuous monitoring systems for this compound levels in patients may lead to improved titration strategies and better management of Parkinson's disease symptoms . Additionally, understanding the role of gut microbiota in drug metabolism could pave the way for personalized medicine approaches tailored to individual microbiome profiles.
Propriétés
IUPAC Name |
(2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6,11-12H,3,10H2,(H,13,14)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDRDQBEARUVNC-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
Record name | L-DOPA | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/L-DOPA | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
65170-01-6 | |
Record name | L-Tyrosine, 3-hydroxy-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65170-01-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9023209 | |
Record name | Levodopa | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to white odorless solid; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS], Solid | |
Record name | Levodopa | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/15098 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | L-Dopa | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000181 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5mM, Readily sol in dil hydrochloric and formic acids; practically insol in ethanol, benzene, chloroform, ethyl acetate, In water, 5,000 mg/l @ 20 °C, 5.0 mg/mL | |
Record name | Levodopa | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01235 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | LEVODOPA | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3348 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | L-Dopa | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000181 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Levodopa by various routes crosses the blood brain barrier, is decarboxylated to form dopamine. This supplemental dopamine performs the role that endogenous dopamine cannot due to a decrease of natural concentrations and stimulates dopaminergic receptors., MOST WIDELY ACCEPTED THEORY IS THAT LEVODOPA INCR LEVEL OF DOPAMINE & THUS ACTIVATION OF DOPAMINE RECEPTORS IN EXTRA-PYRAMIDAL CENTERS IN THE BRAIN (PRIMARILY IN CAUDATE NUCLEUS & SUBSTANTIA NIGRA)., The present data indicate that the major effects observed after administration of exogenous levodopa are not due to a direct action of levodopa on dopamine receptors, or to extrastriatal release of dopamine, but to conversion of levodopa to dopamine by serotonergic terminals and probably some intrastriatal cells., EFFECTS OF LEVODOPA ON HUMAN & MURINE MELANOMA CELLS EXAMINED. WHEN EXPONENTIALLY GROWING CELLS WERE EXPOSED TO L-DOPA, CHARACTERISTIC INHIBITION OF THYMIDINE INCORPORATION OBSERVED., IN RATS, DOPAMINERGIC AGONISTS ALL CAUSED DECR IN SERUM PROLACTIN LEVELS. | |
Record name | Levodopa | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01235 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | LEVODOPA | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3348 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless to white crystals or crystalline powder; needles from water | |
CAS No. |
59-92-7 | |
Record name | DOPA | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59-92-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Levodopa [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059927 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Levodopa | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01235 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | levodopa | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759573 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | levodopa | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118381 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Levodopa | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Levodopa | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.405 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LEVODOPA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46627O600J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | LEVODOPA | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3348 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | L-Dopa | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000181 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
284-286 °C, 285 °C | |
Record name | Levodopa | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01235 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | LEVODOPA | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3348 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | L-Dopa | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000181 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.